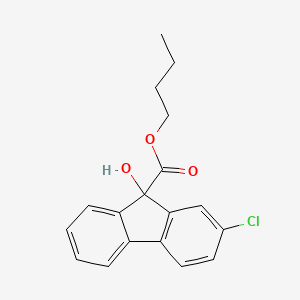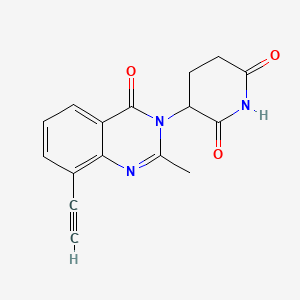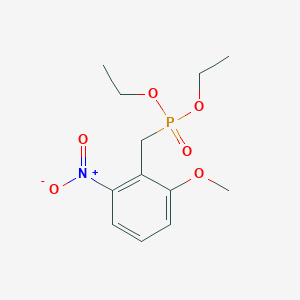![molecular formula C11H16O2 B13710374 2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol and contains both hydroxymethyl and ethanol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol typically involves the reaction of 2,6-dimethylphenol with formaldehyde under basic conditions to form the hydroxymethyl derivative. This intermediate is then reduced using sodium borohydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.
Substitution: Acidic or basic catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(Formyl)-2,6-dimethylphenyl]ethanol or 2-[4-(Carboxyl)-2,6-dimethylphenyl]ethanol.
Reduction: Formation of this compound.
Substitution: Formation of esters or ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Hydroxymethyl)phenyl]ethanol: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-[4-(Methoxymethyl)-2,6-dimethylphenyl]ethanol: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties.
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol is unique due to the presence of both hydroxymethyl and ethanol groups, which provide it with distinct chemical and biological properties. The dimethyl groups also contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)-2,6-dimethylphenyl]ethanol |
InChI |
InChI=1S/C11H16O2/c1-8-5-10(7-13)6-9(2)11(8)3-4-12/h5-6,12-13H,3-4,7H2,1-2H3 |
Clave InChI |
OPOGWAOPDSJJHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CCO)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)
![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)











![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)
